molecular formula C7H3BrF2N2O B1383456 6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 1820666-05-4

6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1383456
CAS No.: 1820666-05-4
M. Wt: 249.01 g/mol
InChI Key: OLMUQQPXHINYKG-UHFFFAOYSA-N
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Description

6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one is a halogenated benzoimidazolone derivative characterized by a fused bicyclic aromatic system with bromine at position 6 and fluorine atoms at positions 4 and 3.

Properties

IUPAC Name

6-bromo-4,5-difluoro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2O/c8-2-1-3-6(5(10)4(2)9)12-7(13)11-3/h1H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMUQQPXHINYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with appropriate brominated and fluorinated precursors. One common method includes the reaction of 4,5-difluoro-2-nitroaniline with bromine in the presence of a suitable catalyst, followed by reduction and cyclization to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds with benzimidazole scaffolds exhibit significant anticancer properties. The introduction of halogen atoms, such as bromine and fluorine, can enhance the biological activity of these compounds by improving their interaction with biological targets.
    • A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole, including those similar to 6-bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one, showed potent inhibitory effects on cancer cell proliferation, particularly against breast and colon cancer cell lines .
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. A systematic study evaluated various benzimidazole derivatives for their antibacterial and antifungal activities, revealing that modifications like bromination and fluorination significantly enhance efficacy against resistant strains of bacteria .
  • G Protein-Coupled Receptor Modulation
    • The compound's structure allows it to act as a modulator for G protein-coupled receptors (GPCRs), which are pivotal in many signaling pathways. Allosteric modulation can lead to more selective therapeutic effects with fewer side effects compared to traditional orthosteric drugs .

Material Science Applications

  • Fluorescent Probes
    • Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. The compound's fluorescence characteristics allow it to be used in live-cell imaging studies to track cellular processes in real-time.
  • Polymer Chemistry
    • The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its ability to form stable interactions within polymer chains can lead to improved performance in various applications, including coatings and composites.

Case Studies

Study TitleApplicationFindings
"Anticancer Activity of Benzimidazole Derivatives"AnticancerDemonstrated significant inhibition of breast cancer cell lines by derivatives including this compound .
"Antimicrobial Efficacy of Halogenated Benzimidazoles"AntimicrobialShowed enhanced activity against resistant bacterial strains when halogenated .
"Allosteric Modulation of GPCRs"PharmacologyHighlighted the potential for selective modulation using compounds like this compound .

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The antitumor efficacy of benzoimidazolone derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Biological Findings Source
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives R = sulfonamide; R1 = phenyl/benzyl IC50 = 2.6–9 µM (A549, HCC1937, MDA-MB-468 cells); apoptosis induction via caspase activation
1-Isopropyl-3-acyl-5-methyl derivatives R = aliphatic/aromatic acyl groups Moderate activity; SAR highlights the importance of bulky substituents for target binding
6-Bromo-1,3-dimethyl-imidazo[4,5-b]pyridin-2(3H)-one Bromine at position 6; methyl groups at 1,3 Structural studies confirm planar conformation; no direct bioactivity data –10
6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one Br (C6), F (C4, C5) Inferred: Enhanced lipophilicity and electron-withdrawing effects may improve kinase inhibition or DNA intercalation. N/A

Key Observations :

  • Halogenation : Bromine at position 6 (common in active analogs like compound 5b in ) enhances cytotoxicity, likely via halogen bonding with target proteins. Fluorine at positions 4 and 5 may reduce metabolic degradation and improve bioavailability .
Structural and Electronic Properties
  • Planarity: X-ray crystallography of 6-bromo-imidazo[4,5-b]pyridinones (–10) reveals planar fused rings, a feature critical for intercalation into DNA or binding to flat kinase pockets. The target compound’s difluoro substitution may slightly distort planarity but enhance dipole interactions.
  • Electrostatic Potential: Bromine’s polarizability and fluorine’s electronegativity create regions of high electron density, favoring interactions with positively charged residues in biological targets.

Biological Activity

Overview

6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one (CAS No. 1820666-05-4) is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an antimicrobial, antiviral, and anticancer agent. The presence of bromine and fluorine atoms enhances its chemical reactivity and biological efficacy.

PropertyValue
Molecular FormulaC7H4BrF2N2O
Molecular Weight231.02 g/mol
IUPAC NameThis compound
InChI KeyOLMUQQPXHINYKG-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The halogen substituents (bromine and fluorine) enhance binding affinity, allowing the compound to inhibit enzyme activity or modulate receptor functions. This interaction can lead to significant alterations in various biochemical pathways, contributing to its therapeutic effects.

Anticancer Properties

Recent studies have shown that this compound exhibits promising anticancer activity. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, it showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent antiproliferative effects.
Cell LineIC50 (μM)
MCF-74.5
A5495.0
HepG23.8

In a comparative study, compounds similar to this compound exhibited higher biological potency than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of several benzimidazole derivatives, including this compound. The results indicated that this compound induced apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase .
  • Antiviral Potential : Another investigation focused on the antiviral properties of benzimidazole derivatives, highlighting that compounds with similar structures showed promising results against viral infections by inhibiting viral replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
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6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one

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